5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN3O4S and its molecular weight is 385.86. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer
- The compound has been studied for its applications in photodynamic therapy, particularly for cancer treatment. A study highlighted the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, which are useful as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates the compound's potential in Type II mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-HIV Activities
- A series of novel chiral and achiral benzenesulfonamides, including those with 1,3,4-oxadiazol-2ylthio moieties, were synthesized and screened for anti-HIV and antifungal activities. The study suggests potential antimicrobial and antiviral applications of the compound or its derivatives (Zareef et al., 2007).
Anticancer Activity
- Novel benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Among them, a compound with an N-(thien-2-ylcarbonyl) moiety showed broad-spectrum activity, suggesting the compound's relevance in cancer research (Brożewicz & Sławiński, 2012).
Antifungal Screening
- The compound was also involved in the synthesis and antifungal screening of novel Azetidin-2-ones, showing potent activity against specific fungi, which indicates its potential in developing antifungal agents (Gupta & Halve, 2015).
Mechanism of Action
Target of Action
It is known that the compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Mode of Action
It is known to participate in reactions involving free radicals . In such reactions, the compound may interact with its targets, leading to changes in the molecular structure and function .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to the synthesis of glyburide . Glyburide is a drug used in the treatment of type 2 diabetes, implying that the compound may play a role in pathways related to glucose metabolism .
Result of Action
The compound, as an intermediate in the synthesis of glyburide, contributes to the therapeutic effects of the drug . Glyburide is used to lower blood glucose levels in individuals with type 2 diabetes, suggesting that the compound may indirectly influence glucose metabolism .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMCAGUJFRLHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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